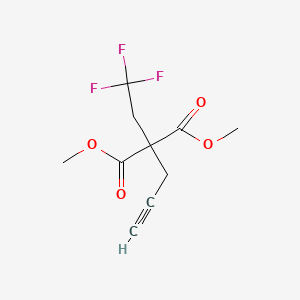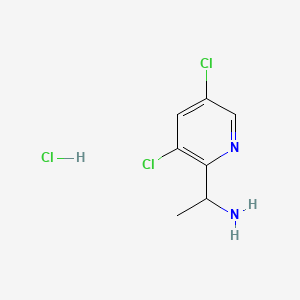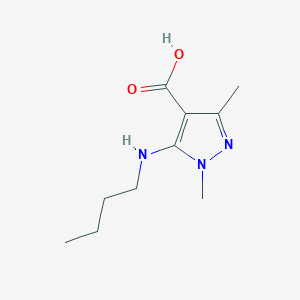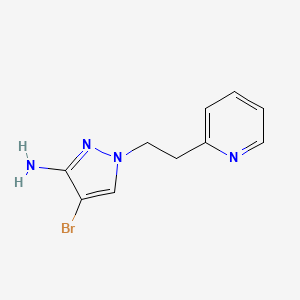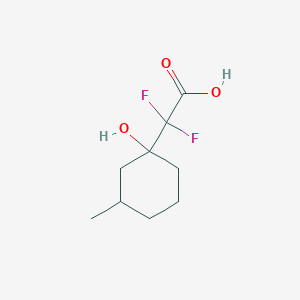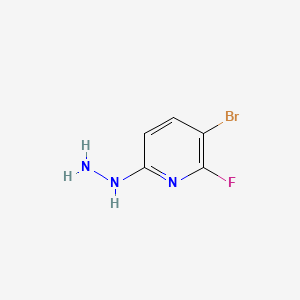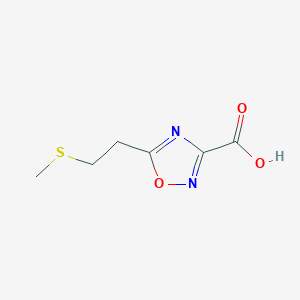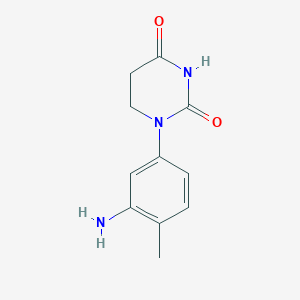
1-(3-Amino-4-methyl-phenyl)hexahydropyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound with significant importance in medicinal chemistry. This compound is characterized by its unique structure, which includes an amino group and a diazinane ring, making it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be optimized using a continuous flow microreactor system, which allows for precise control of reaction conditions and improved yields . The reaction conditions include maintaining a specific temperature and using appropriate solvents to facilitate the acylation process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. This method ensures consistent quality and high yield, making it suitable for large-scale production. The use of microreactor systems in industrial production also allows for better control over reaction kinetics and minimizes the formation of by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The diazinane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include nitro derivatives, reduced amines, and substituted diazinane compounds, which can further be utilized in the synthesis of more complex molecules .
Applications De Recherche Scientifique
1-(3-Amino-4-methylphenyl)-1,3-diazinane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein binding.
Medicine: It is a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and diazinane ring facilitate binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to undergo oxidation, reduction, and substitution reactions also contributes to its versatility in different biological pathways .
Comparaison Avec Des Composés Similaires
- N-(3-Amino-4-methylphenyl)benzamide
- 4-Methylbenzene-1,3-diamine
- 2,3-Dimethoxybenzamides
Comparison: Compared to similar compounds, 1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione stands out due to its unique diazinane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in the synthesis of specialized pharmaceuticals and research chemicals .
Propriétés
Formule moléculaire |
C11H13N3O2 |
|---|---|
Poids moléculaire |
219.24 g/mol |
Nom IUPAC |
1-(3-amino-4-methylphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C11H13N3O2/c1-7-2-3-8(6-9(7)12)14-5-4-10(15)13-11(14)16/h2-3,6H,4-5,12H2,1H3,(H,13,15,16) |
Clé InChI |
GFTTTYDVVYTADA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2CCC(=O)NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


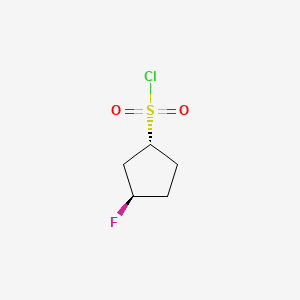
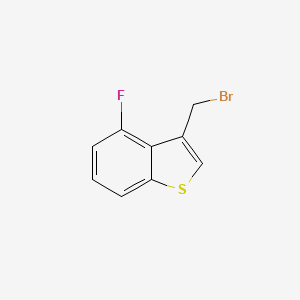
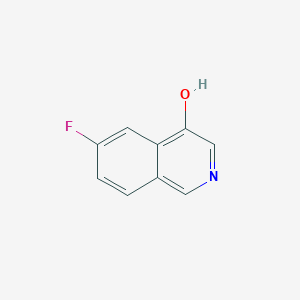
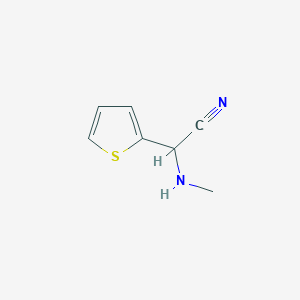
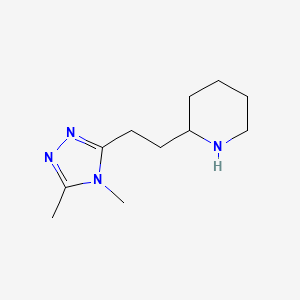
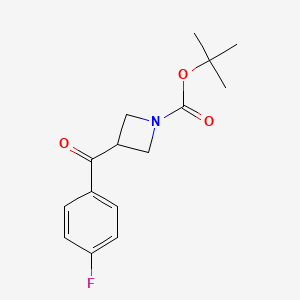
![Octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15303559.png)
